Barium carbonate-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

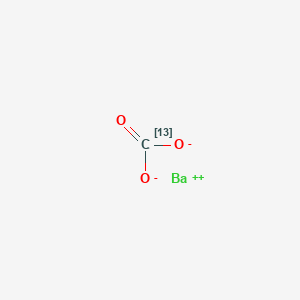

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-YTBWXGASSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503904 | |

| Record name | Barium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51956-33-3 | |

| Record name | Barium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Isotopic Signature: A Technical Guide to the Chemical Properties of Barium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Barium carbonate-¹³C (Ba¹³CO₃), a stable isotope-labeled compound crucial for a wide range of applications in research and pharmaceutical development. Its unique isotopic signature allows for precise tracing in metabolic pathways and serves as a key precursor in the synthesis of complex ¹³C-labeled molecules.

Core Chemical and Physical Properties

Barium carbonate-¹³C is a white, odorless powder. The primary distinction from its natural abundance counterpart lies in the enrichment of the carbon-13 isotope, which imparts a higher molecular weight and makes it an invaluable tool for isotopic labeling studies.

Table 1: Physical and Chemical Properties of Barium Carbonate-¹³C

| Property | Value | Reference |

| Chemical Formula | Ba¹³CO₃ | [General Knowledge] |

| Molecular Weight | ~198.33 g/mol | [General Knowledge] |

| Appearance | White powder | [General Knowledge] |

| Melting Point | 811 °C | [General Knowledge] |

| Density | 4.29 g/cm³ | [General Knowledge] |

| Solubility in Water | Slightly soluble | [General Knowledge] |

Solubility

The solubility of Barium carbonate-¹³C in water is low, a characteristic of most alkaline earth carbonates. This property is quantified by its solubility product constant (Ksp).

Table 2: Solubility Product Constants (Ksp) of Barium Carbonate at 25°C

| Ksp Value | Reference |

| 5.1 x 10⁻⁹ | [1] |

| 5.0 x 10⁻⁹ | [2] |

| 8.1 x 10⁻⁹ | [General Knowledge] |

Experimental Protocol: Determination of Ksp

A common method for determining the Ksp of a sparingly soluble salt like Barium carbonate-¹³C involves the preparation of a saturated solution and subsequent analysis of the ion concentrations.

1. Preparation of Saturated Solution:

- Add an excess of solid Barium carbonate-¹³C to a known volume of deionized water in a flask.

- Stir the solution continuously for an extended period (e.g., 24-48 hours) at a constant temperature (25°C) to ensure equilibrium is reached.

- Allow the undissolved solid to settle.

2. Sample Filtration:

- Carefully filter the supernatant through a fine-pore filter paper to remove all solid particles. The filtrate is the saturated solution.

3. Determination of Barium Ion Concentration:

- The concentration of Ba²⁺ ions in the saturated solution can be determined using various analytical techniques, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Alternatively, a titration method can be employed. For example, the barium ions can be precipitated as barium sulfate by adding a standardized solution of a soluble sulfate, and the endpoint determined gravimetrically.

4. Calculation of Ksp:

- The dissolution equilibrium for Ba¹³CO₃ is: Ba¹³CO₃(s) ⇌ Ba²⁺(aq) + ¹³CO₃²⁻(aq)

- The Ksp expression is: Ksp = [Ba²⁺][¹³CO₃²⁻]

- Since the dissolution is 1:1, the concentration of ¹³CO₃²⁻ is equal to the concentration of Ba²⁺. Therefore, Ksp = [Ba²⁺]².

Thermal Decomposition

Barium carbonate-¹³C decomposes upon heating to yield barium oxide (BaO) and carbon-13 dioxide (¹³CO₂). This endothermic reaction is a key step in various synthetic procedures that utilize the ¹³C isotope.

Table 3: Thermal Decomposition Data for Barium Carbonate

| Parameter | Value | Reference |

| Decomposition Temperature | Starts around 1000 °C, significant above 1300 °C | [3] |

| Activation Energy (Ea) | 219 kJ/mol | [4] |

Experimental Protocol: Thermogravimetric Analysis (TGA) of Barium Carbonate-¹³C Decomposition

Thermogravimetric analysis is used to study the thermal stability and decomposition of materials.

1. Sample Preparation:

- A small, accurately weighed sample of Barium carbonate-¹³C powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

2. TGA Instrument Setup:

- The crucible is placed in the TGA furnace.

- The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1500 °C).

- An inert gas atmosphere (e.g., nitrogen or argon) is typically used to prevent side reactions.

3. Data Acquisition:

- The TGA instrument continuously measures the mass of the sample as a function of temperature.

- The resulting data is plotted as a thermogram (mass vs. temperature).

4. Data Analysis:

- The onset temperature of decomposition is determined from the point where a significant mass loss begins.

- The stoichiometry of the decomposition reaction can be confirmed by the total mass loss observed.

- Kinetic parameters, such as the activation energy, can be calculated from the TGA data using various mathematical models (e.g., the Coats-Redfern method).

Reactivity with Acids

Barium carbonate-¹³C readily reacts with strong acids to produce a soluble barium salt, water, and carbon-13 dioxide gas. This reaction is fundamental to its use as a starting material for the synthesis of other ¹³C-labeled compounds.

Reaction with Hydrochloric Acid: Ba¹³CO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + ¹³CO₂(g)

Experimental Protocol: Investigating the Kinetics of the Reaction with Acid

The rate of reaction between Barium carbonate-¹³C and an acid can be monitored by measuring the rate of CO₂ evolution.

1. Experimental Setup:

- A reaction flask containing a known amount of Barium carbonate-¹³C is connected to a gas collection apparatus (e.g., a gas syringe or a system to measure pressure change).

- The flask is placed in a constant temperature water bath.

2. Reaction Initiation:

- A known volume of a standardized strong acid (e.g., HCl) is added to the flask, and a timer is started simultaneously.

3. Data Collection:

- The volume of ¹³CO₂ gas evolved is recorded at regular time intervals.

4. Data Analysis:

- The rate of reaction can be determined from the slope of the graph of volume of ¹³CO₂ evolved versus time.

- By varying the concentration of the acid and the temperature, the order of the reaction and the activation energy can be determined using the initial rates method or integrated rate laws.

Applications in Research and Development

The primary utility of Barium carbonate-¹³C stems from its ¹³C isotopic label. It serves as a versatile starting material for the synthesis of a vast array of ¹³C-labeled compounds used in metabolic research, drug development, and environmental science.

Synthesis of ¹³C-Labeled Compounds

Barium carbonate-¹³C is a common precursor for generating ¹³CO₂, which can then be incorporated into various organic molecules through chemical or enzymatic synthesis.

Caption: Synthesis of ¹³C-labeled compounds from Ba¹³CO₃.

¹³C Metabolic Flux Analysis

In metabolic studies, cells or organisms are cultured in a medium containing a ¹³C-labeled substrate, often derived from Barium carbonate-¹³C. The incorporation of ¹³C into various metabolites is then traced to elucidate metabolic pathways and fluxes.

Caption: ¹³C metabolic flux analysis workflow.

This technical guide provides a foundational understanding of the key chemical properties of Barium carbonate-¹³C. For more specific applications and advanced experimental details, researchers are encouraged to consult the cited literature and relevant scientific publications.

References

A Technical Guide to Barium Carbonate-13C: Physical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, structural characteristics, and key applications of Barium carbonate-13C (Ba¹³CO₃). This isotopically labeled compound is a crucial tool in various scientific disciplines, particularly in metabolic research and drug development, where it serves as a stable, non-radioactive tracer.

Physical and Chemical Properties

This compound is a white, crystalline powder.[1] The incorporation of the carbon-13 isotope increases its molecular weight compared to the naturally abundant form. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Ba¹³CO₃ | [1] |

| Molecular Weight | 198.33 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 811 °C | [1][2] |

| Density | 4.29 g/cm³ | [3] |

| Solubility in Water | 0.0014 g/100 g at 20 °C (very low) | [1][4] |

| Crystal Structure | Orthorhombic (Witherite) | [1] |

| Isotopic Purity | Typically 98-99 atom % ¹³C | [2] |

Table 1: Physical and Chemical Properties of this compound

Structural Information

This compound, like its non-labeled counterpart, predominantly exists in an orthorhombic crystal structure, known as the witherite phase.[1] This structure is characterized by a specific arrangement of barium and carbonate ions in the crystal lattice. The precise determination of these structural details is accomplished through techniques such as X-ray Diffraction (XRD).

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to determine its purity, structure, and thermal stability. Below are detailed methodologies for key experiments.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase and structure of this compound powder.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer is used with a Cu Kα radiation source (λ = 1.5406 Å). The instrument is typically operated at a voltage of 40 kV and a current of 30 mA.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ values) and intensities. These are then compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the witherite phase of barium carbonate.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and particle size of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive layer of gold or carbon is sputtered onto the sample surface.

-

Imaging: The prepared stub is placed into the SEM chamber. The sample is imaged at various magnifications using an accelerating voltage of 10-20 kV. Images are captured to show the general morphology, shape, and size distribution of the particles.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed into an alumina or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program: The sample is heated from room temperature to approximately 1000°C at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The TGA curve, which plots the percentage of weight loss as a function of temperature, is analyzed. The decomposition of barium carbonate to barium oxide and carbon dioxide is observed as a significant weight loss step. The onset and completion temperatures of this decomposition provide information about the material's thermal stability. For Barium carbonate, decomposition typically begins around 800°C.[5]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a stable isotope tracer. It is a convenient solid precursor for the in-situ generation of ¹³CO₂ gas, which can then be used to label various molecules in metabolic pathways.

Metabolic Flux Analysis

This compound is a key starting material for ¹³C-based metabolic flux analysis (MFA). This technique allows researchers to trace the flow of carbon atoms through metabolic networks, providing quantitative insights into cellular physiology.

The general workflow for a ¹³C-MFA experiment starting from this compound is depicted in the following diagram:

References

A Technical Guide to the Isotopic Purity of Commercial Barium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical isotopic purity of commercially available Barium carbonate-¹³C (Ba¹³CO₃). It details the analytical methodologies used to determine isotopic enrichment, potential impurities, and presents the information in a clear, structured format for easy reference. This document is intended to assist researchers in understanding the quality of this critical starting material for the synthesis of ¹³C-labeled compounds used in a wide array of scientific applications, including metabolic research, drug development, and environmental tracing.

Typical Isotopic and Chemical Purity

Commercial Barium carbonate-¹³C is typically offered at high levels of isotopic enrichment. The most common specification for isotopic purity is in the range of 98-99 atom % ¹³C.[1] In addition to isotopic purity, suppliers also provide information on the chemical purity of the material.

Table 1: Typical Specifications of Commercial Barium Carbonate-¹³C

| Parameter | Typical Value | Notes |

| Isotopic Purity (¹³C) | 98-99 atom % | This is the percentage of carbon atoms that are the ¹³C isotope. |

| Chemical Purity | ≥98% | Refers to the overall purity of the barium carbonate compound, irrespective of isotopic composition. |

| Appearance | White powder or solid | The physical form of the compound. |

| Molecular Weight | ~198.33 g/mol | Calculated based on the enrichment of ¹³C. |

Potential Impurities

While commercial Barium carbonate-¹³C is a high-purity product, trace amounts of impurities can be present. These can be categorized as either isotopic or chemical impurities.

Isotopic Impurities:

The primary isotopic impurity is the naturally abundant ¹²C isotope. Given the typical 98-99% enrichment of ¹³C, the remaining 1-2% will be ¹²C. The natural abundance of ¹³C is approximately 1.1%, so the starting material for the synthesis of Ba¹³CO₃ is a highly ¹³C-enriched source.

Chemical Impurities:

Chemical impurities can arise from the starting materials and the synthesis process. The synthesis of Ba¹³CO₃ often involves the reaction of a soluble barium salt (e.g., BaCl₂) with a ¹³C-labeled carbonate source (e.g., (NH₄)₂¹³CO₃ or Na₂¹³CO₃) or by bubbling ¹³CO₂ gas through a solution of barium hydroxide.[1]

Table 2: Potential Chemical Impurities in Barium Carbonate-¹³C

| Impurity | Potential Source | Significance |

| Other Barium Salts (e.g., BaCl₂) | Incomplete reaction or purification. | Can affect the stoichiometry of subsequent reactions. |

| Other Carbonate Salts (e.g., Na₂CO₃) | Incomplete reaction or purification. | May introduce unwanted cations into a reaction. |

| Water | Incomplete drying of the final product. | Can be problematic for moisture-sensitive reactions. |

| Atmospheric CO₂ | Contamination during synthesis and handling.[2] | Can slightly dilute the ¹³C isotopic enrichment. |

| Organic Matter | Contamination from the surrounding environment.[2] | Can interfere with certain analytical techniques and reactions. |

Experimental Protocol: Determination of Isotopic Purity by Isotope Ratio Mass Spectrometry (IRMS)

The gold standard for determining the precise ¹³C/¹²C ratio in carbonate samples is Isotope Ratio Mass Spectrometry (IRMS). The following is a detailed methodology for this analysis.

Principle

The solid Barium carbonate-¹³C is converted to carbon dioxide (CO₂) gas without isotopic fractionation. This is typically achieved by reacting the carbonate with 100% phosphoric acid (H₃PO₄) in a sealed, evacuated vial. The resulting CO₂ gas is then purified and introduced into the IRMS, which measures the relative abundance of the different isotopologues of CO₂ (masses 44, 45, and 46), allowing for the precise calculation of the ¹³C/¹²C ratio.

Materials and Equipment

-

Isotope Ratio Mass Spectrometer (IRMS) with a carbonate analysis peripheral (e.g., GasBench II)

-

Vacuum line for sample preparation

-

Microbalance

-

Reaction vials with septa (e.g., Exetainers)

-

100% Phosphoric Acid (H₃PO₄)

-

¹³C-labeled and unlabeled carbonate standards (e.g., NBS 19, LSVEC) for calibration, traceable to the Vienna Pee Dee Belemnite (VPDB) international standard.

-

Helium (UHP grade) for flushing

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 0.1-0.3 mg of the Barium carbonate-¹³C sample into a clean, dry reaction vial.

-

For comparison and calibration, weigh out similar amounts of international and internal carbonate standards into separate vials.

-

-

Acidification and Reaction:

-

Place the open vials in a rack.

-

Carefully add a small amount of 100% phosphoric acid to the side of each vial, ensuring it does not come into contact with the sample powder at this stage.

-

The vials are then sealed with septa and placed on a vacuum line to evacuate any atmospheric air.

-

After evacuation, the vials are flushed with high-purity helium. This process is often automated in modern IRMS peripherals.[1]

-

Tilt the vials to allow the acid to react with the barium carbonate sample, initiating the evolution of CO₂ gas.

-

Place the vials in a heating block at a controlled temperature (typically 70°C) to ensure the reaction goes to completion.[3] The reaction time can vary depending on the carbonate, but several hours is common.[1]

-

-

IRMS Analysis:

-

The headspace of each vial, now containing the generated CO₂, is automatically sampled by the IRMS peripheral.

-

The CO₂ is passed through a water trap (e.g., a Nafion membrane or a cryogenic trap) and a gas chromatographic column to separate it from any other gases.

-

The purified CO₂ is then introduced into the ion source of the mass spectrometer.

-

The IRMS measures the ion currents for m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).

-

The instrument's software performs corrections for the ¹⁷O contribution to the m/z 45 signal to accurately determine the ¹³C/¹²C ratio.

-

-

Data Analysis and Calibration:

-

The measured ¹³C/¹²C ratios of the samples are compared to those of the co-analyzed international standards.

-

A multi-point calibration is performed to normalize the results to the VPDB scale.

-

The final result is typically expressed as a delta value (δ¹³C) in per mil (‰). For highly enriched samples like Barium carbonate-¹³C, the result is converted to atom percent ¹³C using the following formula:

Atom % ¹³C = 100 * (R / (1 + R))

where R is the ¹³C/¹²C ratio.

-

Visualizations

Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of Barium carbonate-¹³C by IRMS.

Key Relationships in Isotopic Analysis

Caption: The relationship between the sample, reagents, and analytical output in ¹³C analysis.

References

The Role of the Carbon-13 Stable Isotope in Scientific Tracing Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-13 (¹³C) stable isotope has emerged as an indispensable tool in a multitude of scientific disciplines, offering a non-radioactive, robust, and precise method for tracing the fate of molecules in biological systems. Its application has revolutionized our understanding of metabolism, protein dynamics, and the diagnosis of disease, providing critical insights for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with ¹³C tracing studies.

Core Principles of Carbon-13 Isotope Tracing

Carbon-13 is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms.[1] Unlike its radioactive counterpart, carbon-14, ¹³C does not decay and is therefore safe for use in human subjects, making it an ideal tracer for clinical and preclinical research.[1][2] The fundamental principle of ¹³C tracing lies in the introduction of molecules enriched with ¹³C into a biological system. As these labeled molecules are metabolized, the ¹³C atoms are incorporated into downstream metabolites, proteins, and other biomolecules.[3] The distribution and abundance of these heavy isotopes can then be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] This allows for the elucidation of metabolic pathways, the quantification of reaction rates (fluxes), and the assessment of protein turnover.

Key Applications of Carbon-13 Tracing

The versatility of ¹³C as a tracer has led to its widespread adoption in several key areas of scientific research and drug development:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism.[5][6][7] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can track the flow of carbon through various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[8] This provides a detailed snapshot of cellular metabolism and can reveal how metabolic pathways are rewired in disease states like cancer or in response to drug treatment.[7][9]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a quantitative proteomics technique that utilizes ¹³C-labeled amino acids to compare protein abundance between different cell populations.[9][10] In a typical SILAC experiment, one population of cells is grown in a medium containing the normal, "light" amino acids, while another is grown in a medium with "heavy" amino acids labeled with ¹³C and/or ¹⁵N.[9] The two cell populations can then be combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.[10] This approach is invaluable for studying changes in protein expression in response to drug treatment or other stimuli.

-

Diagnostic Breath Tests: ¹³C-labeled substrates are used in a variety of non-invasive breath tests to diagnose a range of medical conditions.[1] The most prominent example is the ¹³C-urea breath test for the detection of Helicobacter pylori infection, a major cause of peptic ulcers and gastritis.[1][4][11] In this test, the patient ingests ¹³C-labeled urea. If H. pylori is present, its urease enzyme will break down the urea, releasing ¹³C-labeled carbon dioxide (¹³CO₂) which can be detected in the patient's exhaled breath.[1] Other ¹³C breath tests are used to assess gastric emptying and liver function.[12][13]

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, ¹³C-labeled drug candidates are used to study their absorption, distribution, metabolism, and excretion (ADME) properties. By tracing the labeled compound, researchers can identify metabolites, determine routes of elimination, and assess the overall disposition of the drug in the body.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C tracing studies. Below are outlines of key experimental protocols.

This protocol provides a general framework for conducting a stationary ¹³C-MFA experiment in adherent cancer cell cultures.

-

Cell Culture and Isotope Labeling:

-

Seed cancer cells in culture plates and grow in standard medium until they reach the desired confluence for exponential growth.

-

Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine) at the same concentration as the unlabeled substrate.

-

Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state, which is typically at least two to three cell doubling times.[3]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[3]

-

Add a cold extraction solvent, such as 80% methanol, to the cells and scrape them from the plate.[3]

-

Collect the cell lysate and centrifuge at high speed to pellet cell debris.[3]

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Analyze the isotopic labeling patterns of the metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Flux Estimation:

-

Use specialized software (e.g., Metran, INCA) to estimate metabolic fluxes by fitting the measured labeling data to a metabolic network model.[7]

-

This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.

-

Cell Culture and Labeling:

-

Culture two populations of cells. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).

-

The second population is grown in "heavy" medium where the normal amino acids are replaced with their ¹³C- and/or ¹⁵N-labeled counterparts (e.g., [¹³C₆]-L-arginine and [¹³C₆,¹⁵N₂]-L-lysine).[10]

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings in the heavy medium.[10]

-

-

Experimental Treatment and Sample Pooling:

-

Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

-

Harvest and lyse the cells from both the light and heavy populations.

-

Combine the protein lysates from the two populations in a 1:1 ratio.

-

-

Protein Digestion and Mass Spectrometry:

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the relative abundance of proteins by comparing the signal intensities of the heavy and light peptide pairs in the mass spectra.

-

This protocol describes the procedure for the non-invasive detection of H. pylori infection.

-

Patient Preparation:

-

Baseline Breath Sample Collection:

-

The patient exhales into a collection bag to provide a baseline breath sample.[4]

-

-

Administration of ¹³C-Urea:

-

Post-Dose Breath Sample Collection:

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared spectrometer or a mass spectrometer.

-

An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.

-

Data Presentation

Table 1: Metabolic Fluxes in a Cancer Cell Line Determined by ¹³C-MFA

This table presents hypothetical metabolic flux data for a cancer cell line, with fluxes normalized to the glucose uptake rate. This type of data allows for the comparison of metabolic pathway activity under different conditions.[10][15]

| Metabolic Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) | Fold Change |

| Glycolysis | |||

| Glucose -> G6P | 100.0 ± 5.0 | 100.0 ± 4.8 | 1.0 |

| F6P -> G3P | 85.0 ± 4.2 | 75.0 ± 3.9 | 0.88 |

| G3P -> PYR | 170.0 ± 8.5 | 150.0 ± 7.8 | 0.88 |

| PYR -> LAC | 150.0 ± 7.5 | 130.0 ± 6.8 | 0.87 |

| Pentose Phosphate Pathway | |||

| G6P -> R5P | 15.0 ± 1.5 | 25.0 ± 2.1 | 1.67 |

| TCA Cycle | |||

| PYR -> AcCoA | 20.0 ± 2.0 | 18.0 ± 1.7 | 0.90 |

| AcCoA -> CIT | 45.0 ± 3.6 | 35.0 ± 2.9 | 0.78 |

| aKG -> SUC | 40.0 ± 3.2 | 30.0 ± 2.5 | 0.75 |

| MAL -> OAA | 40.0 ± 3.3 | 30.0 ± 2.6 | 0.75 |

| Anaplerosis | |||

| GLN -> aKG | 25.0 ± 2.1 | 17.0 ± 1.5 | 0.68 |

Data are presented as mean ± standard deviation.

Table 2: Quantitative Proteomics Data from a SILAC Experiment

This table shows example data from a SILAC experiment comparing protein expression in response to a drug treatment. The H/L ratio indicates the relative abundance of a protein in the treated ("heavy") versus the control ("light") sample.[4][16][17]

| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |

| P06733 | APP | Amyloid beta A4 protein | 0.52 | 0.001 | Down-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.85 | Unchanged |

| P10636-8 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 2.15 | 0.005 | Up-regulated |

| Q06830 | HNRNPU | Heterogeneous nuclear ribonucleoprotein U | 0.98 | 0.91 | Unchanged |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.50 | <0.001 | Up-regulated |

Table 3: Clinical Data from a ¹³C-Urea Breath Test Study

This table presents representative data from a clinical study evaluating the diagnostic accuracy of the ¹³C-urea breath test against a gold standard method (e.g., endoscopy).[3][11]

| Patient ID | Age (years) | Gender | ¹³C-UBT Result (DOB ‰) | Gold Standard Result | Diagnosis |

| 001 | 45 | Male | 15.2 | Positive | H. pylori Positive |

| 002 | 32 | Female | 1.8 | Negative | H. pylori Negative |

| 003 | 58 | Male | 25.6 | Positive | H. pylori Positive |

| 004 | 61 | Female | 0.9 | Negative | H. pylori Negative |

| 005 | 29 | Male | 8.7 | Positive | H. pylori Positive |

| 006 | 70 | Female | 3.1 | Negative | H. pylori Negative |

DOB (Delta Over Baseline) is a measure of the change in the ¹³CO₂/¹²CO₂ ratio. A value above a certain cutoff (e.g., 4.0 ‰) is considered positive.

Visualization of Pathways and Workflows

Visual representations are critical for understanding the complex data generated from ¹³C tracing studies. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Conclusion

The use of the carbon-13 stable isotope as a tracer has become a cornerstone of modern biomedical research and drug development. Its safety, versatility, and the depth of information it provides have made it an invaluable tool for understanding complex biological systems. From elucidating metabolic reprogramming in cancer to quantifying protein dynamics and enabling non-invasive diagnostics, ¹³C tracing continues to drive scientific discovery. As analytical technologies and computational modeling approaches advance, the applications of ¹³C are set to expand even further, offering unprecedented insights into health and disease. This guide provides a foundational understanding of the principles and practices of ¹³C tracing, empowering researchers to leverage this powerful technology in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Performance of the 13C-urea breath test for the diagnosis of H. pylori infection using a substrate synthesized in Brazil: A preliminary study | Clinics [elsevier.es]

- 4. tandfonline.com [tandfonline.com]

- 5. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Use of 13C-Urea Breath Test for Non-Invasive Diagnosis of Helicobacter pylori Infection in Comparison to Endoscopy and Stool Antigen Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy [mdpi.com]

Technical Guide on the Material Safety Data Sheet for Barium Carbonate-¹³C

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety information for Barium Carbonate-¹³C (CAS No: 51956-33-3), a stable isotope-labeled compound used in synthesis and analysis.[1] The information is compiled from various Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) to ensure a comprehensive guide for safe handling, storage, and emergency procedures. The primary hazard associated with this compound is acute oral toxicity.[2][3][4][5]

Substance Identification and Properties

Barium Carbonate-¹³C is an inorganic salt where the naturally occurring carbon has been enriched with the carbon-13 isotope. Its chemical and physical properties are largely identical to its unlabeled counterpart.

Table 1: Substance Identification

| Identifier | Value |

|---|---|

| Chemical Name | Barium Carbonate-¹³C |

| Labeled CAS Number | 51956-33-3[1][6] |

| Unlabeled CAS Number | 513-77-9[1][2] |

| EC Number | 208-167-3[1] |

| Molecular Formula | Ba¹³CO₃[1] |

| Molecular Weight | 198.33 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White powder or solid[4][7] |

| Odor | Odorless[4][7] |

| Melting Point | 1740 °C (decomposes)[4] |

| Water Solubility | 0.02 g/L (practically insoluble)[7][8] |

| Solubility | Soluble in acids (except sulfuric acid)[4] |

| Specific Gravity | 4.43[4] |

| pH | ~9 (1% suspension in water)[7] |

| Stability | Stable under normal conditions[9][10][11] |

Hazard Identification and Classification

The primary health hazard of Barium Carbonate-¹³C is its toxicity upon ingestion. The toxicity is associated with the barium ion (Ba²⁺), which can cause adverse effects on the nervous, cardiovascular, and gastrointestinal systems.[8]

Table 3: GHS Classification

| Classification | Category | Hazard Statement |

|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][3] |

The following diagram illustrates the logical workflow from hazard identification to response based on the GHS classification.

Toxicological Information

The toxicity of barium carbonate is primarily due to the bioavailability of the barium ion following ingestion.[8] Acute intoxication can lead to symptoms such as vomiting, diarrhea, convulsive tremors, and muscular paralysis.[8]

Table 4: Acute Toxicity Data

| Route | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Oral | Rat | LD50 | 418 mg/kg | [4] |

| Oral | Rat | LD50 | 1690 mg/kg | [12][13] |

| Oral | Rat | LD50 | 630 mg/kg |[7] |

Note: Discrepancies in LD50 values are common across different safety data sheets and may reflect different experimental conditions or strains.

Table 5: Ecotoxicity Data (Read-across from Barium Chloride)

| Organism | Endpoint | Value | Exposure Time |

|---|---|---|---|

| Fish (Danio rerio) | LC50 | >140.1 mg BaCO₃/L | 96 h[2] |

| Crustacea (Daphnia magna) | EC50 | 20.8 mg BaCO₃/L | 48 h[2] |

| Algae (P. subcapitata) | ErC50 | >49.3 mg BaCO₃/L | 72 h[2] |

Experimental Protocols

The toxicological data cited in safety data sheets are typically derived from standardized studies. While the full, detailed experimental protocols are not provided in the source SDSs, the methodologies follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50 Study - e.g., OECD Guideline 401/420/423): This type of study is designed to determine the median lethal dose (LD50) of a substance when administered orally. A typical protocol involves:

-

Animal Selection: A specific strain of laboratory animal (e.g., Wistar rats) is chosen.

-

Dosing: The substance is administered to several groups of animals at various dose levels, typically via gavage.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose at which 50% of the test animals are expected to die, is calculated using statistical methods.

-

-

Eye Irritation/Corrosion (e.g., OECD Guideline 405): Data for barium carbonate often uses a "read-across" from a similar soluble salt like barium chloride.[2] This test assesses the potential of a substance to cause eye damage. A small amount of the substance is applied to one eye of a test animal (historically rabbits), and the effects are observed and scored over time.[2]

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following flowchart outlines the recommended procedures.

Handling, Storage, and Personal Protection

Safe laboratory practice requires proper engineering controls, personal protective equipment, and storage procedures.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[2][9] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][14] Keep away from incompatible materials such as strong acids.[10]

-

Exposure Limits: The OSHA PEL and ACGIH TLV for soluble barium compounds is 0.5 mg/m³.[4][7]

The following diagram outlines the necessary Personal Protective Equipment (PPE).

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Barium carbonate is not combustible.[8][10] Use extinguishing media appropriate for the surrounding fire.[8][11] When heated to decomposition, it may emit toxic fumes, including barium oxide.[5][8][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

-

Accidental Release: For spills, avoid generating dust.[2][9] Evacuate unnecessary personnel.[9] Wear appropriate PPE as described in Section 6. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[8][11] Prevent entry into waterways and sewers.[2][8]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[8][11] Waste should be treated as hazardous due to barium content. Do not release into the environment.[8][11] Contaminated packaging should be disposed of in the same manner as the product.[8]

References

- 1. Barium carbonate (¹³C, 98%) - Cambridge Isotope Laboratories, CLM-466-5 [isotope.com]

- 2. redox.com [redox.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Barium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. tracesciences.com [tracesciences.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51956-33-3 Name: Barium carbonate-13C [xixisys.com]

- 7. conncoll.edu [conncoll.edu]

- 8. web.faa.illinois.edu [web.faa.illinois.edu]

- 9. lobachemie.com [lobachemie.com]

- 10. ctmpotterssupplies.co.uk [ctmpotterssupplies.co.uk]

- 11. thermofishersci.in [thermofishersci.in]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing and Utilizing Barium Carbonate-¹³C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for researchers and professionals in the life sciences on securing reliable commercial suppliers of Barium carbonate-¹³C. Furthermore, it delves into the critical technical aspects of its application, including detailed experimental protocols and data analysis workflows, to ensure its effective use in research and development.

Identifying Reliable Commercial Suppliers

The procurement of high-quality, isotopically labeled compounds is paramount for the integrity and reproducibility of experimental results. Barium carbonate-¹³C serves as a crucial starting material for the synthesis of a wide array of ¹³C-labeled molecules used in metabolic research, drug development, and proteomics.[1] Several reputable commercial suppliers specialize in the production and distribution of stable isotope-labeled compounds.

When selecting a supplier, researchers should meticulously evaluate the product's specifications, including isotopic enrichment, chemical purity, and the availability of a comprehensive Certificate of Analysis (CoA). A CoA provides essential information on the analytical methods used for quality control and the specific lot characteristics.

Below is a comparative table summarizing the product specifications for Barium carbonate-¹³C from prominent suppliers.

| Supplier | Product Number | Isotopic Enrichment (%) | Chemical Purity (%) | Available Sizes | Additional Notes |

| Cambridge Isotope Laboratories, Inc. | CLM-466 | 98 | 98 | 5 g, Bulk | Offers detailed product data sheets and CoA.[2][3] |

| Sigma-Aldrich (Merck) | 277193 / 600202 | 98 / 90 | Not specified | Varies | Provides different levels of isotopic enrichment.[4] |

| American Elements | BA-M-018-ISO.013I | 98 | High Purity Grades Available | Custom | Manufactures to various grades including ACS and pharmaceutical.[5] |

| MedchemExpress | HY-113603S | Not specified | >98 | 1 mg, 5 mg, 10 mg | Provides a data sheet with basic information.[6] |

| Benchchem | B135627 | Not specified | Not specified | Inquire | Provides general information on applications.[1] |

| ANEXIB Chemicals | B191002 | >95 | Not specified | 10 g | - |

| BOC Sciences | 51956-33-3 | 98 atom % ¹³C | Not specified | Inquire | -[7] |

| Eurisotop (a subsidiary of CIL) | CLM-466-PK | 98+ | 98 | Bulk | European supplier for Cambridge Isotope Laboratories products.[8] |

Note: Isotopic enrichment and chemical purity can vary between lots. It is crucial to obtain the CoA for the specific lot being purchased.

Synthesis of Barium Carbonate-¹³C

Understanding the synthesis of Barium carbonate-¹³C is beneficial for assessing its quality and potential impurities. Two primary methods are commonly employed for its preparation.

Precipitation from a Labeled Carbonate Source

A widely used and straightforward method involves the precipitation of Barium carbonate-¹³C from a soluble, ¹³C-labeled carbonate precursor.[1]

Experimental Protocol:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of a soluble barium salt, such as Barium Chloride (BaCl₂), in deionized water.

-

In a separate vessel, dissolve a ¹³C-labeled carbonate salt, for instance, Sodium Carbonate-¹³C (Na₂¹³CO₃) or Ammonium Carbonate-¹³C ((NH₄)₂¹³CO₃), in deionized water.

-

-

Precipitation:

-

Slowly add the barium chloride solution to the labeled carbonate solution with constant stirring. A white precipitate of Barium carbonate-¹³C will form immediately.

-

The reaction is: BaCl₂ + Na₂¹³CO₃ → Ba¹³CO₃(s) + 2NaCl

-

-

Isolation and Purification:

-

Allow the precipitate to settle completely.

-

Isolate the solid Barium carbonate-¹³C by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the purified Barium carbonate-¹³C in an oven at a suitable temperature (e.g., 100-120°C) to a constant weight.

-

Conversion from Carbon Dioxide-¹³C

Another common method involves the reaction of isotopically labeled carbon dioxide (¹³CO₂) with a barium salt.[1] This is particularly useful as ¹³CO₂ is a common primary source for carbon-13 labeling.

Experimental Protocol:

-

Prepare Barium Hydroxide Solution: Prepare a saturated solution of Barium Hydroxide (Ba(OH)₂) in deionized water and filter it to remove any undissolved solids.

-

Gas Introduction: Bubble the ¹³CO₂ gas through the clear Barium Hydroxide solution. A white precipitate of Barium carbonate-¹³C will form.

-

The reaction is: Ba(OH)₂ + ¹³CO₂ → Ba¹³CO₃(s) + H₂O

-

-

Isolation and Purification: Follow the same isolation, washing, and drying steps as described in the precipitation method above.

Key Applications and Experimental Workflows

Barium carbonate-¹³C is a versatile precursor for a multitude of applications in life sciences research.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[9] Barium carbonate-¹³C can be used to synthesize ¹³C-labeled metabolic substrates, such as glucose or amino acids, which are then introduced to cells in culture.

Experimental Workflow for ¹³C-MFA:

-

Synthesis of ¹³C-labeled Substrate: Synthesize the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) using Barium carbonate-¹³C as the initial labeled source.

-

Cell Culture and Labeling: Culture cells in a medium containing the ¹³C-labeled substrate until isotopic steady state is achieved.[10]

-

Metabolite Extraction: Quench the metabolism and extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic enrichment of the metabolites using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

Data Analysis and Flux Calculation: Use specialized software to calculate the intracellular metabolic fluxes based on the measured isotopic labeling patterns and a stoichiometric model of the metabolic network.[11]

References

- 1. Barium carbonate-13C | 51956-33-3 | Benchchem [benchchem.com]

- 2. Barium carbonate (¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Barium carbonate (¹³C, 98%) - Cambridge Isotope Laboratories, CLM-466-5 [isotope.com]

- 4. 碳酸钡-13C - [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. barium carbonate suppliers USA [americanchemicalsuppliers.com]

- 8. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Carbon-13: A Technical Guide to Its Natural Abundance and Significance in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stable isotope carbon-13 (¹³C), detailing its natural abundance, its crucial role in isotopic labeling, and the experimental methodologies that leverage its unique properties. The strategic use of ¹³C-labeled compounds has become an indispensable tool in metabolic research, drug development, and proteomics, enabling precise tracking of molecules and elucidation of complex biological pathways.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon exists naturally as three isotopes: ¹²C, ¹³C, and ¹⁴C. While ¹²C is the most abundant, the stable, non-radioactive isotope ¹³C constitutes approximately 1.1% of all natural carbon. This low natural abundance is fundamentally important; it creates a low background against which ¹³C-enriched compounds can be easily detected and quantified using sophisticated analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The radioactive isotope, ¹⁴C, is present in trace amounts and is unsuitable for many biological studies due to its instability. The properties of the stable isotopes of carbon are summarized below.

Table 1: Natural Abundance and Properties of Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Stability |

| Carbon-12 (¹²C) | 6 | 6 | ~98.9% | 12.000000 | Stable |

| Carbon-13 (¹³C) | 6 | 7 | ~1.1% | 13.003355 | Stable |

| Carbon-14 (¹⁴C) | 6 | 8 | ~1 part per trillion | 14.003241 | Radioactive |

The key advantage of ¹³C is that it is a stable isotope, making it safe for use in in vivo studies, including human clinical trials, without the concerns associated with radioactive tracers.

Significance in Isotopic Labeling

Isotopic labeling with ¹³C involves replacing ¹²C atoms with ¹³C atoms in a molecule of interest. This "heavier" version of the molecule is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This principle is the bedrock of tracer studies in various scientific disciplines.

Key Applications:

-

Metabolic Flux Analysis (MFA): Researchers use ¹³C-labeled substrates, such as glucose or glutamine, to trace the flow of metabolites through cellular pathways. By analyzing the pattern of ¹³C incorporation into downstream metabolites, scientists can quantify the rates (fluxes) of metabolic reactions.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, ¹³C-labeling helps in identifying and quantifying drug metabolites. Co-dosing a ¹³C-labeled drug with its unlabeled version allows for precise measurement of the parent drug and its metabolites, even if the metabolites are unknown.

-

Proteomics (SILAC): While Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) traditionally uses heavy isotopes of nitrogen and hydrogen, ¹³C-labeled amino acids are also employed for quantitative proteomics to compare protein abundance between different cell populations.

-

NMR Spectroscopy: The ¹³C nucleus is NMR-active (spin=1/2). While its low natural abundance and lower gyromagnetic ratio make it less sensitive than proton (¹H) NMR, ¹³C enrichment dramatically enhances the signal. This allows for detailed structural elucidation of proteins and other complex biomolecules.

Experimental Methodologies and Protocols

The successful application of ¹³C labeling hinges on robust experimental design and precise analytical methods. Below are generalized protocols for common ¹³C-based experiments.

¹³C-Based Metabolic Flux Analysis (MFA)

This protocol outlines a typical workflow for tracing the metabolism of a ¹³C-labeled substrate in cell culture.

Objective: To quantify the metabolic pathways involved in the processing of a specific nutrient (e.g., glucose).

Methodology:

-

Cell Culture Preparation: Culture cells of interest to a desired confluency under standard conditions.

-

Isotope Labeling:

-

Remove the standard growth medium.

-

Replace it with a medium containing a ¹³C-labeled substrate, for instance, [U-¹³C₆]-glucose, where all six carbon atoms are ¹³C.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate, leading to isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold saline solution.

-

Extract metabolites using a cold solvent, typically 80% methanol.

-

Collect the cell extract containing the metabolites.

-

-

Sample Analysis (LC-MS/MS):

-

Separate the extracted metabolites using Liquid Chromatography (LC).

-

Analyze the separated metabolites using Tandem Mass Spectrometry (MS/MS). The instrument will detect the mass shift in metabolites that have incorporated ¹³C atoms.

-

-

Data Analysis:

-

Identify and quantify the different isotopologues (molecules differing only in their isotopic composition) for each metabolite.

-

Use specialized software to fit the labeling patterns to a metabolic network model, thereby calculating the flux through various pathways.

-

Caption: Workflow for a ¹³C-based Metabolic Flux Analysis experiment.

Structural Analysis using ¹³C NMR Spectroscopy

This protocol describes the general steps for preparing a protein sample for structural analysis using ¹³C-edited NMR experiments.

Objective: To obtain structural information on a protein by leveraging ¹³C enrichment.

Methodology:

-

Protein Expression and Purification:

-

Transform a bacterial expression system (e.g., E. coli) with a plasmid encoding the protein of interest.

-

Grow the bacteria in a minimal medium where the sole carbon source is ¹³C-labeled glucose and/or the sole nitrogen source is ¹⁵N-labeled ammonium chloride (for double labeling).

-

Induce protein expression. The expressed protein will incorporate ¹³C (and ¹⁵N) atoms.

-

Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, size-exclusion).

-

-

Sample Preparation for NMR:

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a specific pH, containing 5-10% D₂O for the lock signal.

-

Concentrate the protein to the desired level (typically 0.1 - 1 mM).

-

Transfer the final sample into an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of NMR experiments (e.g., HSQC, HNCO, HN(CA)CO) on a high-field NMR spectrometer. These experiments correlate the signals from different nuclei (¹H, ¹⁵N, ¹³C) to provide through-bond connectivity information.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using specialized software (e.g., NMRPipe).

-

Analyze the processed spectra to assign chemical shifts to specific atoms in the protein's backbone and side chains.

-

Use the assignment data to determine the secondary and tertiary structure of the protein.

-

Caption: General workflow for protein structure determination using ¹³C labeling and NMR.

Conclusion

The low natural abundance of carbon-13 provides a critical baseline that enables its use as a powerful and safe tracer isotope in biological and chemical sciences. From elucidating the intricate web of metabolic pathways to accelerating the development of new pharmaceuticals, ¹³C labeling, coupled with advanced analytical platforms like MS and NMR, offers unparalleled insight into the dynamic processes of living systems. The methodologies described herein represent foundational workflows that continue to be adapted and refined, pushing the boundaries of scientific discovery.

Electron configuration and basic characteristics of Barium.

An In-depth Technical Guide to the Electron Configuration and Basic Characteristics of Barium

Introduction

Barium (Ba), atomic number 56, is a soft, silvery alkaline earth metal belonging to Group 2 of the periodic table.[1][2] Due to its high chemical reactivity, it is never found in nature as a free element, occurring primarily in minerals such as barite (barium sulfate, BaSO₄) and witherite (barium carbonate, BaCO₃).[2][3][4] First isolated by Sir Humphry Davy in 1808, its name originates from the Greek word "barys," meaning "heavy," a nod to the high density of its common mineral, barite.[1][2][5] This guide provides a comprehensive overview of Barium's electron configuration, fundamental properties, chemical reactivity, and relevant experimental protocols, tailored for professionals in research and development.

Electron Configuration

The arrangement of electrons in an atom's orbitals dictates its chemical behavior. Barium has 56 electrons, which are distributed according to the Aufbau principle, Pauli exclusion principle, and Hund's rule.[6]

The two electrons in the outermost 6s orbital are its valence electrons.[10] The relative ease with which Barium can lose these two electrons to achieve a stable electron configuration similar to the noble gas Xenon explains its consistent +2 oxidation state in compounds and its high reactivity.[2][10]

Caption: Logical representation of Barium's electron shell structure.

Core Atomic and Physical Characteristics

The fundamental properties of Barium are summarized below. These quantitative data highlight its characteristics as a dense alkaline earth metal.

| General Properties | |

| Atomic Number | 56[1][2][11][12] |

| Symbol | Ba[1][5][11] |

| Atomic Mass | 137.327 u[1][5][11][12][13] |

| Group | 2 (Alkaline Earth Metals)[1][2][7] |

| Period | 6[1][7][11] |

| Physical Properties | |

| Melting Point | 725-727 °C (1000 K)[1][5][10][11][12] |

| Boiling Point | 1640-1870 °C (2143-2170 K)[1][5][10][12] |

| Density (at 20°C) | 3.51 - 3.6 g/cm³[1][10][11] |

| Appearance | Silvery-white, soft, malleable metal[1][2][4][14] |

| Crystal Structure | Body-centered cubic (bcc)[10][15] |

| Mohs Hardness | 1.25[10][16] |

| Atomic & Chemical Properties | |

| Oxidation States | +2 (common), +1[10][15] |

| Electronegativity (Pauling) | 0.89[1][15][16] |

| 1st Ionization Energy | 502.9 kJ/mol[10][15][17][18][19] |

| 2nd Ionization Energy | 965.2 kJ/mol[10][15][17][18][19] |

| 3rd Ionization Energy | 3600 kJ/mol[10][15][17] |

| Atomic Radius (empirical) | 222 pm[15] |

| Covalent Radius | 198 pm[7] |

| Electron Affinity | 13.95 kJ/mol[9][10][16] |

Isotopic Composition

Naturally occurring Barium is a mixture of six stable isotopes and one primordial radioisotope with an extremely long half-life.[10][13][20] The most abundant is ¹³⁸Ba.

| Isotope | Natural Abundance (%) |

| ¹³⁰Ba | ~0.11%[20] |

| ¹³²Ba | ~0.10%[20] |

| ¹³⁴Ba | ~2.42%[20] |

| ¹³⁵Ba | ~6.59%[20] |

| ¹³⁶Ba | ~7.85%[20] |

| ¹³⁷Ba | ~11.23%[20] |

| ¹³⁸Ba | ~71.70%[10][20] |

Additionally, there are over 30 synthetic radioisotopes, with ¹³³Ba being the longest-lived, having a half-life of 10.538 years.[13][15]

Chemical Reactivity and Key Reactions

Barium is more reactive than magnesium, calcium, and strontium.[1][15] Its high reactivity necessitates storage under an inert atmosphere or oxygen-free liquids like mineral oil or kerosene to prevent oxidation.[1][5][15][21]

-

Reaction with Air : Barium readily oxidizes in air at room temperature, forming a passivating layer of barium oxide (BaO).[10][14][15] When ignited, it reacts with both oxygen and nitrogen to form a mixture of BaO, barium peroxide (BaO₂), and barium nitride (Ba₃N₂).[3][22]

-

Reaction with Water : The reaction with water and alcohols is highly exothermic, releasing hydrogen gas and forming barium hydroxide, Ba(OH)₂.[2][3][10][15][22] Ba + 2H₂O → Ba(OH)₂ + H₂↑

-

Reaction with Acids : Barium is readily attacked by most acids.[15] A notable exception is sulfuric acid, which causes passivation due to the formation of a surface layer of insoluble barium sulfate (BaSO₄).[15]

-

Reaction with Non-metals : Upon heating, Barium combines with non-metals such as hydrogen, nitrogen, carbon, and phosphorus.[10][15] It also reacts vigorously with halogens.[1]

Experimental Protocols

Protocol for Determination of Electron Configuration via Atomic Emission Spectroscopy

Atomic Emission Spectroscopy (AES) is a standard method for experimentally verifying the electron configuration of an element. The protocol involves analyzing the electromagnetic radiation emitted by atoms after they have been excited to higher energy levels.

-

Sample Preparation : A salt of Barium, such as Barium Chloride (BaCl₂), is dissolved in a suitable solvent (e.g., deionized water) to create a standard solution.

-

Atomization and Excitation : The Barium solution is introduced into a high-energy source, typically an inductively coupled plasma (ICP) or a flame. The intense heat desolvates, vaporizes, and atomizes the sample. The high temperature excites the valence electrons of the Barium atoms from their ground state (6s²) to higher, unstable energy orbitals.

-

Emission : As the excited electrons relax and fall back to lower energy levels, they emit photons of light at specific, discrete wavelengths.

-

Dispersion and Detection : The emitted light is passed through a monochromator (a prism or diffraction grating) which separates the light into its component wavelengths, creating a spectrum. A detector, such as a photomultiplier tube, measures the intensity of light at each wavelength.

-

Data Analysis : The resulting emission spectrum consists of a series of sharp lines, each corresponding to a specific electronic transition between energy levels. The wavelengths of these lines are characteristic of Barium. By comparing the observed spectral lines to known atomic spectral databases and applying the principles of quantum mechanics (such as the Rydberg formula), the energy levels of the Barium atom can be determined, confirming its electronic structure. The prominent pale yellow-green flame color of barium compounds is a macroscopic manifestation of these electronic transitions.[1][2]

Protocol for Commercial Extraction of Barium from Barite Ore

The primary commercial source of Barium is the mineral barite (BaSO₄). The extraction process is a multi-step procedure involving high-temperature reduction and purification.[10]

-

Ore Preparation : High-grade barite ore is crushed, ground, and concentrated via flotation to remove impurities like iron and silicon.[23]

-

Carbothermic Reduction : The concentrated barium sulfate is mixed with a carbon source, such as coal or petroleum coke, and roasted in a rotary kiln at approximately 1100°C.[15][23] This reduces the sulfate to water-soluble barium sulfide (BaS), often called "black ash". BaSO₄ + 2C → BaS + 2CO₂↑

-

Conversion to Oxide : The BaS is treated to form barium oxide (BaO). This can be achieved by first converting the BaS to barium carbonate (BaCO₃) by reacting it with sodium carbonate or carbon dioxide.[15][23] The resulting BaCO₃ is then calcined with carbon powder at high temperatures to yield BaO.[23] BaS + CO₂ + H₂O → BaCO₃ + H₂S BaCO₃ → BaO + CO₂↑

-

Aluminothermic Reduction : Pure Barium metal is produced by reducing barium oxide with aluminum powder in a vacuum retort at temperatures between 1100-1200°C.[15] Barium metal has a lower boiling point than the other components and is distilled off as a vapor. 4BaO + 2Al → 3Ba↑ + BaAl₂O₄

-

Purification : The Barium vapor is condensed and collected in a cool part of the apparatus under an inert argon atmosphere to yield the final high-purity metal (typically >99%).[15]

Caption: High-level workflow for the industrial extraction of Barium.

Safety and Handling

Barium metal and its water- or acid-soluble compounds are toxic.[5][10] Ingestion can lead to gastrointestinal issues, muscle weakness, cardiac dysrhythmias, and paralysis.[24]

-

Handling : Metallic Barium should be handled in an enclosed process under a dry, inert gas like argon.[21] Contact with water or moisture must be avoided as it produces flammable hydrogen gas.[21][25]

-

Storage : Store in tightly sealed, properly labeled containers under mineral oil or argon in a cool, dry, well-ventilated area away from heat.[21]

-

Personal Protective Equipment (PPE) : When handling Barium or its compounds, appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection (if dusts or fumes are generated), is mandatory.[21][25]

-

Disposal : Barium waste is often classified as hazardous or special waste and must be disposed of in accordance with local, national, and international regulations.[26]

References

- 1. Barium Element | History, Uses, Facts, Physical Chemical Characteristics [periodic-table.com]

- 2. Barium: Properties, Compounds and Uses [allen.in]

- 3. Properties of barium | MEL Chemistry [melscience.com]

- 4. materials.gelsonluz.com [materials.gelsonluz.com]

- 5. Barium Facts - Periodic Table of the Elements [thoughtco.com]

- 6. proprep.com [proprep.com]

- 7. Periodic Table of Elements: Barium - Ba (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 8. brainly.com [brainly.com]

- 9. WebElements Periodic Table » Barium » properties of free atoms [webelements.com]

- 10. Barium (Ba) | Research Starters | EBSCO Research [ebsco.com]

- 11. #56 - Barium - Ba [hobart.k12.in.us]

- 12. Atomic Number of Barium Ba [atomicnumber.net]

- 13. Isotopes of barium - Wikipedia [en.wikipedia.org]

- 14. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Barium - Wikipedia [en.wikipedia.org]

- 16. Technical data for the element Barium in the Periodic Table [periodictable.com]

- 17. Barium (Ba) - Periodic Table [periodictable.one]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Ionization Energies for all the elements in the Periodic Table [periodictable.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Barium - ESPI Metals [espimetals.com]

- 22. Barium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 23. News - Barium Extraction Process [epomaterial.com]

- 24. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 25. nj.gov [nj.gov]

- 26. Barium (HSG 46, 1991) [inchem.org]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Barium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism. While 13C-labeled glucose and glutamine are common tracers, utilizing Barium Carbonate-¹³C (Ba¹³CO₃) as a source of ¹³CO₂ offers a unique approach to probe specific metabolic pathways, particularly carboxylation reactions that are central to cellular biosynthesis and energy metabolism.

These application notes provide a comprehensive guide to performing ¹³C-Metabolic Flux Analysis in mammalian cells using Barium Carbonate-¹³C. The protocols cover the entire workflow, from the generation of ¹³CO₂ to the analysis of labeled metabolites.

Principle of the Method

Barium Carbonate-¹³C is a solid, stable isotope-labeled compound. Due to its insolubility in water, it cannot be directly added to cell culture media. Instead, it serves as a precursor for the generation of ¹³CO₂ gas. This gas is then introduced into a sealed cell culture environment where it dissolves in the medium and equilibrates to form ¹³C-bicarbonate (H¹³CO₃⁻). Cellular enzymes, known as carboxylases, utilize this ¹³C-bicarbonate to incorporate the labeled carbon atom into various metabolites. By measuring the incorporation of ¹³C into these downstream metabolites using mass spectrometry, the activity of these carboxylation-dependent pathways can be quantified.[1][2]

Key enzymatic reactions that incorporate CO₂/bicarbonate include:

-

Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the Tricarboxylic Acid (TCA) cycle.[3]

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis.

-

Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of odd-chain fatty acids and certain amino acids.

-

Carbamoyl Phosphate Synthetase (CPS): Utilizes bicarbonate in the urea cycle and pyrimidine synthesis.

Experimental Workflow Overview

The overall experimental workflow for ¹³C-MFA using Barium Carbonate-¹³C is a multi-step process that requires careful planning and execution. The key stages include the generation of ¹³CO₂, labeling of the cell culture, extraction of metabolites, and analysis by mass spectrometry.

Protocol 1: Generation of ¹³CO₂ from Barium Carbonate-¹³C

This protocol describes the safe generation of ¹³CO₂ gas from Barium Carbonate-¹³C through acidification. This procedure should be performed in a well-ventilated fume hood.

Materials:

-

Barium Carbonate-¹³C (Ba¹³CO₃)

-

Strong acid (e.g., 2M Hydrochloric acid, HCl)

-

Gas-tight reaction vessel with at least two ports (one for acid addition, one for gas outlet)

-

Syringe with a needle for acid injection

-

Gas collection bag or a direct line to the cell culture chamber

-

Tubing and connectors

Procedure:

-

Setup: Place a pre-weighed amount of Barium Carbonate-¹³C into the gas-tight reaction vessel. The amount will depend on the desired final ¹³CO₂ concentration in the cell culture chamber.

-

Assembly: Securely connect the gas outlet of the reaction vessel to the gas collection bag or the inlet of the sealed cell culture chamber. Ensure all connections are gas-tight.

-

Acid Addition: Slowly inject the strong acid into the reaction vessel using the syringe. The ¹³CO₂ gas will be generated immediately upon contact of the acid with the Barium Carbonate-¹³C.

-

Reaction: Ba¹³CO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + ¹³CO₂(g)

-

-

Gas Collection: Allow the reaction to proceed to completion, ensuring all the generated ¹³CO₂ is collected or transferred to the culture chamber.

-

Neutralization: After the reaction is complete, the remaining acidic solution should be neutralized before disposal according to institutional guidelines.

Protocol 2: ¹³CO₂ Labeling in a Sealed Cell Culture Chamber

This protocol outlines the procedure for labeling mammalian cells with ¹³CO₂ in a sealed experimental setup.

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Appropriate cell culture medium

-

Sealed cell culture chamber or a standard incubator that can be sealed and have its gas composition controlled.

-

Source of ¹³CO₂ gas (from Protocol 1)

-

CO₂ sensor to monitor the concentration within the chamber

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) and allow them to reach the desired confluency in a standard CO₂ incubator.

-

Chamber Preparation: Place the cell culture vessels into the sealed chamber. If using a custom-built chamber, ensure it is sterile.

-

Gas Exchange: Purge the chamber with a gas mixture containing the desired O₂ concentration and balance N₂, but initially with unlabeled CO₂ at the standard concentration (e.g., 5%). This allows the cells to acclimate to the chamber environment.

-

Introduction of ¹³CO₂: Introduce the generated ¹³CO₂ into the sealed chamber to achieve the target ¹³CO₂ concentration (e.g., 5%). Monitor the CO₂ concentration using an integrated sensor.

-

Incubation: Incubate the cells in the ¹³CO₂-enriched atmosphere for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest, but is typically several hours to overnight.[4]

-

Harvesting: At the end of the incubation period, rapidly quench metabolism and extract metabolites as described in Protocol 3.

Protocol 3: Metabolite Quenching and Extraction

This protocol details the rapid halting of metabolic activity and extraction of intracellular metabolites.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure:

-

Quenching: Quickly remove the culture medium and wash the cells once with ice-cold PBS to remove extracellular metabolites and halt metabolic activity.

-